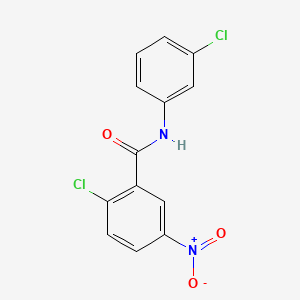

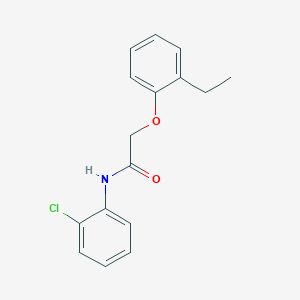

2-chloro-N-(3-chlorophenyl)-5-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-chloro-N-(3-chlorophenyl)-5-nitrobenzamide is a useful research compound. Its molecular formula is C13H8Cl2N2O3 and its molecular weight is 311.12 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 309.9911975 g/mol and the complexity rating of the compound is 375. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Molecular Interactions

Synthesis and Antidiabetic Potential : A study focused on synthesizing a series of derivatives related to 2-chloro-N-(3-chlorophenyl)-5-nitrobenzamide, revealing their potential as antidiabetic agents. The most active compound demonstrated significant inhibitory activity against α-glucosidase, an enzyme crucial in carbohydrate digestion, suggesting a promising avenue for diabetes management. Molecular docking and dynamics simulations supported the observed bioactivity, highlighting the importance of specific substituents for enzyme interaction (Thakral, Narang, Kumar, & Singh, 2020).

Crystal Engineering : The study of molecular tapes mediated via hydrogen and halogen bonds in crystal structures, including complexes of related compounds, offers insights into the design principles for new materials. The work illustrates the intricate balance between polarizability and predictability in crystal engineering, providing a foundation for developing materials with tailored properties (Saha, Nangia, & Jaskólski, 2005).

Molecular Structure and Analysis : Research into the molecular structure of related compounds, such as 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate, has provided detailed insights into vibrational wavenumbers, hyperpolarizability, and charge transfer mechanisms within molecules. Such studies are crucial for understanding the physicochemical properties and reactivity of complex organic molecules (Kumar et al., 2014).

Environmental and Biological Interactions

Biodegradation : Strain LW1, a bacterium capable of utilizing 1-chloro-4-nitrobenzene, provides a glimpse into the microbial degradation pathways for chloro-nitro compounds. The biotransformation process, involving nitro group reduction and subsequent rearrangements, highlights the potential for bioremediation in contaminated environments (Katsivela, Wray, Pieper, & Wittich, 1999).

Antitumor Activity and Hypoxia Selectivity : Investigations into novel hypoxia-selective cytotoxins, such as 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, have shed light on the mechanisms underlying selective toxicity towards hypoxic cells, common in tumor environments. Such studies are pivotal for the development of targeted cancer therapies (Palmer et al., 1995).

Pharmaceutical Applications and Drug Design

Drug Solubility and Absorption Enhancement : The study on HO-221, an anticancer agent with poor water solubility, demonstrated that reducing particle size to the submicron level significantly enhances dissolution rates and oral absorption, offering a strategy to improve the bioavailability of poorly soluble drugs (Kondo et al., 1993).

Co-Crystal Formation : The synthesis of pharmaceutical co-crystals involving flufenamic acid and other compounds through solvent evaporation and grinding methods not only alters the solubility and stability of the drug but also provides a versatile approach to modify drug properties without altering the pharmacophore (Nechipadappu, Tekuri, & Trivedi, 2017).

Safety and Hazards

The safety data sheet for 2-chloro-N-(3-chlorophenyl)-5-nitrobenzamide indicates that it is for R&D use only and not for medicinal, household, or other use . It is sold “as-is” without any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party .

Propriétés

IUPAC Name |

2-chloro-N-(3-chlorophenyl)-5-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2O3/c14-8-2-1-3-9(6-8)16-13(18)11-7-10(17(19)20)4-5-12(11)15/h1-7H,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXTKSGXGNONLHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-chloro-2-[4-(1-isopropyl-1H-imidazol-2-yl)piperidin-1-yl]-4-methylquinoline](/img/structure/B5552384.png)

![[(4aR,7aS)-1-methyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(5-methyl-2-phenylfuran-3-yl)methanone](/img/structure/B5552395.png)

![9-(1,3-benzothiazol-2-yl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5552414.png)

![4-[4-(phenylacetyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5552419.png)

![3-[(1-cyclohexyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]-4-ethylpiperazin-2-one](/img/structure/B5552425.png)

![N~1~-(4-ETHOXYPHENYL)-2-[4-(2-THIENYLSULFONYL)PIPERAZINO]ACETAMIDE](/img/structure/B5552431.png)

![N-(5-methyl-2-pyridinyl)-6-[4-(1-naphthoyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5552439.png)

![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]tetrahydrofuran-2-carboxamide](/img/structure/B5552467.png)

![2-[3-(METHOXYMETHYL)PHENYL]-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B5552475.png)

![2-{3-[2-(1-methyl-1H-pyrazol-3-yl)-1-piperidinyl]-3-oxopropyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5552482.png)